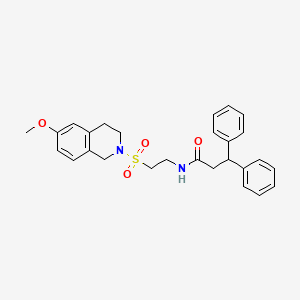
N-(2-((6-メトキシ-3,4-ジヒドロイソキノリン-2(1H)-イル)スルホニル)エチル)-3,3-ジフェニルプロパンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,3-diphenylpropanamide is a synthetic compound known for its diverse applications in chemistry and biology. With a complex structure, this compound plays a significant role in various scientific research fields.
科学的研究の応用
N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,3-diphenylpropanamide is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research explores its potential therapeutic applications, such as in anti-inflammatory or anticancer treatments.
Industry: It is used in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,3-diphenylpropanamide typically involves multiple steps, beginning with the preparation of 6-methoxy-3,4-dihydroisoquinoline. The subsequent steps include sulfonylation and the incorporation of the diphenylpropanamide moiety. The synthesis often requires controlled reaction conditions such as specific temperatures, pressures, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound might employ more scalable and cost-effective methods, including continuous flow chemistry and advanced catalytic processes. These methods aim to enhance efficiency and reduce environmental impact.
化学反応の分析
Types of Reactions
N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,3-diphenylpropanamide can undergo various types of chemical reactions:
Oxidation: It can be oxidized under certain conditions, leading to the formation of different oxidized derivatives.
Reduction: This compound can also be reduced, particularly at the sulfonyl and amide functionalities.
Substitution: It can participate in substitution reactions, especially at the aromatic and sulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents for substitution reactions. Reaction conditions are carefully controlled to favor the desired transformation.
Major Products
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For instance, oxidation might yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
作用機序
The mechanism by which N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,3-diphenylpropanamide exerts its effects involves interacting with specific molecular targets. This may include binding to enzymes or receptors, thereby modulating their activity. The pathways involved could range from signal transduction to metabolic processes, depending on the context of its application.
類似化合物との比較
Compared to other compounds with similar structures, N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,3-diphenylpropanamide exhibits unique properties due to its specific functional groups. Similar compounds might include:
N-(2-(6-methoxy-3,4-dihydroisoquinolin-2-yl)ethyl)-3,3-diphenylpropanamide: : Differing primarily by the absence of the sulfonyl group.
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,3-diphenylpropanamide: : Similar but lacks the methoxy substitution on the isoquinoline ring.
N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,3-diphenylpropanamine: : Similar structure but with an amine group replacing the amide.
Each of these compounds may share some chemical behaviors but differ significantly in their reactivity, biological activity, and potential applications due to structural variations. This uniqueness highlights the distinctive nature of N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,3-diphenylpropanamide in scientific research and industry.
特性
IUPAC Name |
N-[2-[(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O4S/c1-33-25-13-12-24-20-29(16-14-23(24)18-25)34(31,32)17-15-28-27(30)19-26(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-13,18,26H,14-17,19-20H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLJSUWJWYLOTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)S(=O)(=O)CCNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
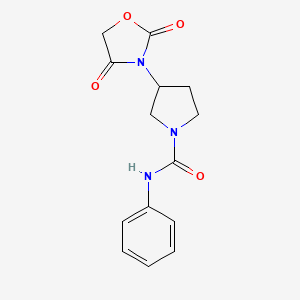
![1-(3-Chlorophenyl)-2-(2-(diethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2484962.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2484964.png)
![3-(1H-pyrazol-1-yl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide](/img/structure/B2484965.png)
![2-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2484966.png)
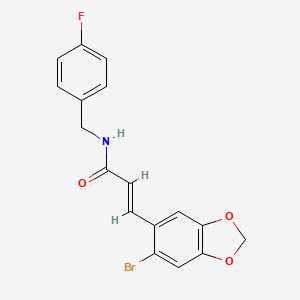
![N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]but-2-ynamide](/img/structure/B2484970.png)
![N-(3-chloro-4-methoxyphenyl)-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide](/img/structure/B2484973.png)
![2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2484974.png)
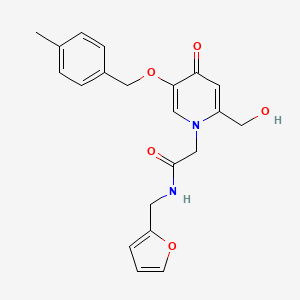
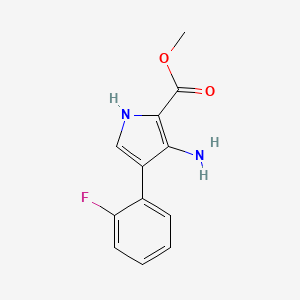
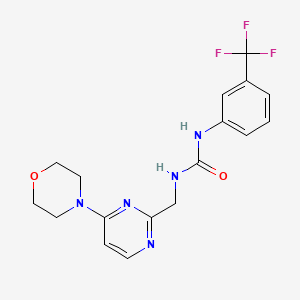
![4-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide](/img/structure/B2484981.png)
![N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2484984.png)
